molecular formula C11H19BN2O2 B1400290 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1047644-76-7

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Katalognummer: B1400290
CAS-Nummer: 1047644-76-7
Molekulargewicht: 222.09 g/mol
InChI-Schlüssel: NOZSCXDKBYFTBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound with the molecular formula C₁₃H₂₂BN₂O₂ and a molecular weight of 261.14 g/mol. Its structure comprises a pyrazole ring substituted at positions 1 and 4 with methyl groups and at position 5 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This boronate group renders the compound highly valuable in cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials chemistry .

The compound is commercially available (e.g., from CymitQuimica) in quantities ranging from 250 mg to 25 g, with prices scaling from €20 to €477 . Its stability under ambient conditions and solubility in common organic solvents (e.g., dichloromethane, THF) make it a versatile building block for synthesizing complex organic molecules.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial and Antitumor Activities
Recent studies have highlighted the antimicrobial and antitumor properties of pyrazole derivatives. For example, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized using 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a key intermediate. These compounds were tested against various human cancer cell lines (MCF-7, HCT-116, HepG-2) and exhibited significant antitumor activity compared to standard treatments like Doxorubicin .

Case Study: Synthesis and Biological Evaluation
In one study, researchers synthesized a variety of pyrazole derivatives using this compound. The biological evaluation demonstrated that many of these compounds had potent antibacterial and antifungal activities. The synthesis involved using microwave irradiation to enhance reaction efficiency and yield .

Catalysis

Cross-Coupling Reactions
The compound has been utilized in palladium-catalyzed cross-coupling reactions. In a notable experiment, this compound was employed as a ligand in the coupling of aryl halides with boronic acids. This method demonstrated high efficiency and selectivity for the formation of biaryl compounds .

Case Study: Reaction Conditions
In one experiment that involved the coupling of 4-bromo-thiophenecarboxamide with 1H-pyrazole derivatives under specific conditions (temperature and solvent), the reaction yielded significant amounts of the desired product after purification. The use of this compound facilitated improved yields compared to traditional methods .

Materials Science

Polymer Chemistry
The compound's unique structure allows it to be integrated into polymer matrices for enhanced material properties. Research indicates that incorporating boron-containing compounds like 1H-pyrazole derivatives into polymers can improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and aerospace industries.

Summary Data Table

Application Area Key Findings References
Medicinal ChemistryAntimicrobial and antitumor activities; effective against cancer cell lines
CatalysisEfficient in palladium-catalyzed cross-coupling reactions; improved yields
Materials ScienceEnhanced thermal stability in polymer matricesN/A

Wirkmechanismus

The mechanism by which 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves its interaction with molecular targets through the boronic acid group. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and catalysis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with structurally analogous boronated heterocycles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound C₁₃H₂₂BN₂O₂ 261.14 1,4-dimethyl pyrazole; pinacol boronate at C5 Suzuki coupling; pharmaceutical intermediates
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole C₁₀H₁₇BN₂O₂ 208.07 1-methyl imidazole; pinacol boronate at C5 Less steric hindrance than pyrazole analogs; used in medicinal chemistry
1H-Pyrazole, 1-methyl-5-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- C₁₆H₂₁BN₂O₂ 284.16 1-methyl, 5-phenyl pyrazole; boronate at C4 Enhanced π-π stacking due to phenyl group; potential catalyst in polymer synthesis
3-Bromo-1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole C₁₃H₂₁BBrN₂O₂ 341.05 Bromine at C3; 1,4-dimethyl pyrazole; boronate at C5 Bromine enables further functionalization (e.g., cross-coupling)
1-(Tetrahydro-pyran-2-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzotriazole C₁₇H₂₄BN₃O₃ 329.20 Benzotriazole core; THP-protected N1; boronate at C5 Stabilizes transition metals in catalysis; used in asymmetric synthesis

Key Structural and Functional Differences:

Heterocyclic Core :

  • Pyrazole analogs (e.g., the target compound) exhibit stronger electron-withdrawing effects compared to imidazole derivatives, influencing their reactivity in cross-coupling reactions .
  • Benzotriazole derivatives (e.g., ) provide enhanced thermal stability due to aromatic conjugation.

Substituent Effects: The 1,4-dimethyl groups on the pyrazole ring in the target compound reduce steric hindrance at the boronate site, facilitating coupling with bulky substrates . Phenyl-substituted analogs (e.g., ) improve solubility in nonpolar solvents but may hinder reaction rates due to increased steric bulk.

Boron Placement :

  • Boronates at C4 (e.g., ) vs. C5 (e.g., ) alter regioselectivity in coupling reactions. C5-substituted pyrazoles are more common in drug discovery due to compatibility with automated synthesis platforms .

Additional Functional Groups :

  • Bromine in 3-bromo derivatives (e.g., ) allows sequential functionalization, enabling modular synthesis of complex molecules.

Notes

  • Handling : Store under inert conditions (N₂/Ar) at 2–8°C to prevent hydrolysis of the boronate ester .
  • Synthetic Limitations : Steric hindrance from the 1,4-dimethyl groups may reduce reactivity with electron-deficient aryl halides, necessitating optimized catalytic systems (e.g., Pd-XPhos) .

Biologische Aktivität

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1047644-76-7) is a compound of interest due to its potential applications in medicinal chemistry and organic synthesis. This article reviews its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C11H19BN2O
  • Molecular Weight : 222.09 g/mol
  • Structure : The compound features a pyrazole ring substituted with a dioxaborolane moiety, which may influence its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as a reagent in various chemical reactions and potential therapeutic applications. The following sections summarize key findings from the literature.

Antimicrobial Activity

Pyrazole derivatives have also been reported to possess antimicrobial properties. Investigations into structurally similar compounds have revealed activity against various bacterial strains and fungi. The incorporation of boron-containing groups is hypothesized to enhance the lipophilicity and membrane permeability of these compounds, thereby improving their efficacy .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1H-pyrazole with boronic acid derivatives under specific conditions. A common method includes:

  • Preparation : A solution of 1H-pyrazole is mixed with a boronic acid derivative in an organic solvent such as tetrahydrofuran (THF).
  • Reaction Conditions : The mixture is treated with a base (e.g., n-butyllithium) at low temperatures to facilitate the formation of the desired product.
  • Purification : The crude product is purified using column chromatography techniques to yield high-purity samples for biological testing .

Case Study 1: Anticancer Screening

A study involving the screening of various pyrazole derivatives for anticancer activity included analogs similar to this compound. Results indicated that modifications on the dioxaborolane group significantly impacted cytotoxicity against MCF-7 breast cancer cells. Compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that compounds with bulky substituents on the pyrazole ring showed improved inhibition zones compared to simpler structures. This suggests that structural complexity can enhance antimicrobial efficacy .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a versatile boron-containing coupling partner in palladium-catalyzed reactions. Representative examples include:

Substrate Catalyst Reaction Conditions Yield Reference
7-Bromo-4-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-onePdCl₂(dppf) (5 mol%)1,4-Dioxane/H₂O, 75°C, 8 h73.4%
7-Bromo-2-chloro-1,5-naphthyridinePdCl₂(DPPF)-DCM (5 mol%)1,4-Dioxane/H₂O, 100°C, 3 h68.7%
4-Bromo-3-methylphenoxy-pyrrolopyridinePd(dppf)Cl₂ (10 mol%)1,4-Dioxane/H₂O, 75°C, 12 h61%

Key Observations:

  • Optimal catalyst loading ranges between 5–10 mol% for high efficiency .

  • Biphasic solvent systems (1,4-dioxane/water) are critical for solubility and reactivity .

  • Elevated temperatures (75–100°C) accelerate transmetallation steps .

Functional Group Compatibility

The compound demonstrates tolerance toward:

  • Base-sensitive groups : Reactions proceed smoothly with Na₂CO₃ or K₃PO₄ as mild bases .

  • Sterically hindered substrates : Couplings with ortho-substituted aryl bromides achieve >60% yields due to the steric shielding of the dioxaborolane group .

Reaction Mechanism

The catalytic cycle involves:

  • Oxidative addition of the aryl halide to Pd(0).

  • Transmetallation with the boronic ester, facilitated by base-mediated activation of the boron center.

  • Reductive elimination to form the C–C bond .

Steric effects from the 1,4-dimethylpyrazole moiety slightly reduce reaction rates compared to less hindered analogs but improve regioselectivity in polyhalogenated substrates .

Stability and Handling

  • Storage : Stable under inert gas at 2–8°C for >12 months .

  • Decomposition : Prolonged exposure to moisture or strong acids hydrolyzes the dioxaborolane ring, releasing boronic acid .

This compound’s reliability in cross-couplings underscores its value in medicinal and materials chemistry. Continued research focuses on optimizing its use in stereoselective syntheses and flow chemistry applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

The synthesis of pyrazole-boronic esters typically involves palladium-catalyzed cross-coupling reactions. For example, Miyaura-Suzuki coupling (a widely used method for introducing boronate groups) can be adapted by reacting halogenated pyrazole precursors with bis(pinacolato)diboron (B₂Pin₂) under inert conditions. A representative protocol involves:

  • Catalyst system : Pd(OAc)₂ with triphenylphosphine in acetonitrile/water solvent .
  • Base : Potassium carbonate or sodium hydroxide to facilitate transmetallation.
  • Temperature : Elevated temperatures (80–100°C) for 12–24 hours under nitrogen .
    Key intermediates like 4-bromo-1-methylpyrazole derivatives (e.g., 4-Bromo-1-methyl-5-(dioxaborolanyl)-1H-pyrazole) are often synthesized via cyclocondensation of hydrazines with β-keto esters, followed by halogenation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Rigorous characterization requires:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : To confirm substituent positions on the pyrazole ring (e.g., methyl groups at positions 1 and 4) .
    • ¹¹B NMR : To verify the integrity of the boronate ester (δ ~30 ppm for pinacol boronates) .
  • Mass spectrometry (HRMS) : For molecular ion confirmation and isotopic pattern analysis of boron-containing species .
  • X-ray crystallography : For unambiguous structural determination, particularly to resolve steric effects from the dimethyl and dioxaborolane groups .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for diverse aryl/heteroaryl partners?

Optimization factors include:

  • Catalyst selection : PdCl₂(dppf) or Pd(PPh₃)₄ for electron-deficient aryl halides; SPhos or XPhos ligands for sterically hindered substrates .
  • Solvent systems : Mixed polar solvents (e.g., THF/H₂O or dioxane/H₂O) to balance solubility and reactivity .
  • Additives : Use of K₃PO₄ or Cs₂CO₃ as bases to enhance coupling efficiency with deactivated electrophiles .
    Contradictions in reaction yields may arise from competing protodeboronation; adding catalytic amounts of Cu(I) or reducing oxygen exposure can mitigate this .

Q. How should researchers address discrepancies in crystallographic data refinement for this compound?

When refining X-ray

  • Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters .
  • Validation : Cross-check with PLATON’s ADDSYM tool to detect missed symmetry or disorder in the dioxaborolane group .
  • High-resolution data : For macromolecular complexes, combine SHELXPRO with Phenix for solvent masking and TLS parameterization .

Q. What computational strategies are effective in predicting the bioactivity of derivatives of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger’s Glide to model interactions with target enzymes (e.g., 14-α-demethylase, PDB: 3LD6) .
  • DFT calculations : Assess electronic properties (e.g., Fukui indices) to predict regioselectivity in electrophilic substitutions .
  • MD simulations : Evaluate stability of boronate esters in physiological conditions (e.g., hydrolysis resistance in aqueous media) .

Q. How is this compound utilized as a building block in medicinal chemistry?

It serves as a key intermediate in synthesizing:

  • Androgen receptor antagonists : Via coupling with halogenated benzonitriles (e.g., 4-bromo-2-chlorobenzonitrile) under Pd catalysis .
  • Antifungal agents : By appending triazole or thiadiazole moieties to the pyrazole core, followed by biological screening .
    Methodological challenges include protecting-group strategies (e.g., tetrahydropyranyl groups) to prevent boronate degradation during multi-step syntheses .

Eigenschaften

IUPAC Name

1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BN2O2/c1-8-7-13-14(6)9(8)12-15-10(2,3)11(4,5)16-12/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZSCXDKBYFTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728029
Record name 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047644-76-7
Record name 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1,4-dimethyl-1H-pyrazole (480.0 mg, 4.993 mol) in tetrahydrofuran (20 mL, 300 mmol) at 0° C. was added 1.6 M n-butyllithium in hexane (4.7 mL, 7.5 mmol). The solution was stirred at room temperature for 1 h and then cooled to −78° C. To the solution was added 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.63 mL, 7.99 mmol). The reaction mixture was stirred at −78° C. for 0.5 h, then warmed up to 0° C. (taking 0.5 h). The reaction was quenched with brine and extracted with EtOAc (3×). The combined organic phases were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by combi-flash chromatography and eluted with EtOAc/hexane (0-60%). The purification gave 142 mg of product as white solid.
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,4-Dimethyl-1H-pyrazole (50 mg, 0.5 mmol) was stirred in THF (2 mL) and cooled to 0° C. A solution of 1.6 M n-butyllithium in hexanes (390 mL) was added dropwise by syringe and the mixture was allowed to warm to room temperature for 2 h. The mixture was cooled to −78° C. and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (110 mL, 0.52 mmol) was added dropwise by syringe. The mixture was stirred at −78° C. for 15 min. and at 0° C. for 3 h. The mixture was diluted with EtOAc and washed with brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. Purification by chromatography on silica gel using EtOAc in hexanes gave the sub-title compound. LCMS calc. for C11H20BN2O2 (M+H)+: m/z=223.2. found: 223.0.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
390 mL
Type
solvent
Reaction Step Two
Quantity
110 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

At 0° C., to above THF solution of 1,4-dimethylpyrazole was added n-BuLi (2.5M in hexane, 58.5 mL, 146 mmole). The reaction solution was stirred for 2 hour at RT and then cooled to −78° C. [J. Heterocyclic Chem. 41, 931 (2004)]. To the reaction solution was added 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (27.2 g, 146 mmole). After 15 min at −78° C., the reaction was allowed to warm to 0° C. and stir for 3 h. The reaction was diluted with saturated NH4Cl solution and extracted with DCM. The organics were dried over Na2SO4 and concentrated under vacuum to afford the title compound as a brown solid (21 g, 78%) which was used directly without further purification: LC-MS: 141 (M−C6H12)+, 223 (M+H)+. 1H NMR (CDCl3): δ 7.28 (s, 1H), 4.03 (s, 3H), 2.22 (s, 3H), and 1.32 (s, 12H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
58.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.